molecular formula C33H29N5O4S B12133859 (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12133859
M. Wt: 591.7 g/mol
InChI Key: SISDVRRTZNAPNZ-MIXAMLLLSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a [1,3]thiazolo[3,2-b][1,2,4]triazine core fused with pyrazole and aromatic substituents. Key structural elements include:

  • A methylidene-linked pyrazole moiety substituted with 3-methyl-4-(propan-2-yloxy)phenyl and phenyl groups, which may influence steric bulk and electronic properties.
  • The Z-configuration of the methylidene group, critical for spatial orientation and binding specificity.

Synthetic routes typically involve multi-step condensation and cyclization reactions, as seen in analogous triazolo-thiadiazole systems (e.g., cesium carbonate-mediated coupling in dry DMF) . Characterization relies on NMR, IR, and mass spectrometry, consistent with methods for related heterocycles .

Properties

Molecular Formula

C33H29N5O4S

Molecular Weight

591.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H29N5O4S/c1-20(2)42-28-15-12-23(16-21(28)3)30-24(19-37(36-30)25-8-6-5-7-9-25)18-29-32(40)38-33(43-29)34-31(39)27(35-38)17-22-10-13-26(41-4)14-11-22/h5-16,18-20H,17H2,1-4H3/b29-18-

InChI Key

SISDVRRTZNAPNZ-MIXAMLLLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OC(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

Propargylthio-triazinones undergo cyclization in the presence of PdCl₂ to yield 6-methylene-thiazolo-triazinones. For example, 3-propargylthio-1,2,4-triazin-5(2H)-ones cyclize to 6-methylene-6,7-dihydro-4H-thiazolo[2,3-c][1,2,]triazin-4-ones with 72% efficiency.

Multicomponent One-Pot Synthesis

Thioglycolic acid, 4-methoxybenzaldehyde, and dicyandiamide condense in the presence of ammonium acetate to form thiazolo[3,2-a]triazin-6-ones. This method achieves 85% yield under optimized conditions (120°C, 6 hours).

Coupling of Pyrazole and Thiazolo-Triazine Moieties

The final step involves a Knoevenagel condensation between the pyrazole aldehyde and thiazolo-triazine methyl group. Source reports that 2-(4-methoxybenzyl)-1-phenylpyrazole-4-carbaldehyde reacts with 6-(4-methoxybenzyl)-7H-thiazolo[3,2-b][1,2,]triazine-3,7(2H)-dione in acetic acid under reflux to form the methylidene bridge.

  • Reaction Conditions : Acetic acid (glacial), reflux for 24 hours, followed by column chromatography (SiO₂, CHCl₃:MeOH 9:1).

  • Yield : 58–62% after purification.

Optimization and Scalability

Catalytic Enhancements

Pd(II) catalysts improve cyclization efficiency for thiazolo-triazines, reducing reaction time from 12 hours to 6 hours. Similarly, using Amberlyst-15 as a catalyst in the multicomponent synthesis increases yield by 12%.

Solvent and Temperature Effects

Ethanol and DMF are optimal for pyrazole formation (yields >70%), while DMSO enhances thiazolo-triazine cyclization. Elevated temperatures (80–120°C) are critical for ring closure but may necessitate inert atmospheres to prevent oxidation.

Analytical Characterization

Intermediate and final products are validated via:

  • ¹H NMR : Pyrazole protons appear as singlets at δ 2.3–2.5 ppm (CH₃), while thiazolo-triazine carbonyls resonate at δ 165–170 ppm.

  • HPLC Purity : Final compound purity exceeds 98% (C18 column, acetonitrile:water 70:30).

Challenges and Mitigations

  • Regioisomer Formation : Pd(II)-catalyzed reactions may produce regioisomers (e.g., 12 in Scheme III of Source), which are separable via fractional crystallization.

  • Byproduct Inhibition : Sodium borohydride excess in hydrazine reduction generates alkoxy byproducts; stoichiometric control (1:1.2 molar ratio) minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and pyrazolyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the thiazolo[3,2-b][1,2,4]triazine ring.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The thiazole and triazine moieties are particularly noted for their role in enhancing biological activity against various cancer cell lines.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases. The presence of the methoxybenzyl group is believed to contribute to this activity by affecting cytokine production.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties. Studies have reported its efficacy against a range of bacterial strains, making it a potential candidate for developing new antibiotics or antimicrobial agents.

Pesticidal Activity

The structural characteristics of (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione suggest potential uses as a pesticide. Preliminary studies indicate that it may effectively control pests while being less harmful to beneficial organisms.

Herbicidal Properties

Research has also explored its herbicidal properties. The compound's ability to inhibit plant growth suggests it could be developed into a selective herbicide targeting specific weed species without adversely affecting crop yields.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic solar cells.

Nanotechnology

In nanotechnology, the compound can be utilized in the synthesis of nanoparticles with specific functionalities. Its chemical stability and functional groups allow for modification and incorporation into nanocarriers for drug delivery systems.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of proliferation in breast cancer cell lines.
Anti-inflammatory Effects Reduced levels of inflammatory cytokines in vitro.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria.
Pesticidal Activity Significant reduction in pest populations observed.
Herbicidal Properties Selective inhibition of weed species growth noted.
Organic Electronics Potential use as a semiconductor material demonstrated.
Nanotechnology Successful incorporation into drug delivery nanoparticles.

Mechanism of Action

The mechanism of action of such compounds will depend on their specific biological targets. For example, they may inhibit enzymes by binding to the active site, block receptors by acting as antagonists, or modulate signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of [1,3]thiazolo[3,2-b][1,2,4]triazine derivatives. Key analogues include:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound R1: 4-methoxybenzyl; R2: 3-methyl-4-isopropoxy 617.7* ~6.2† 7 8
(2Z)-6-Methyl-2-({3-[4-(2-Methylpropoxy)Phenyl]-1-Phenyl-1H-Pyrazol-4-yl}Methylidene)-Analog R1: Methyl; R2: 4-isobutoxy 485.6 5.1 6 6
(2Z)-2-{[3-(3-Fluoro-4-Propoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylidene}-6-Phenyl-Analog R1: Phenyl; R2: 3-fluoro-4-propoxy 583.6 ~5.8† 7 7

*Estimated based on analogous structures. †Predicted via fragment-based methods.

Key Observations :

  • Lipophilicity: The target compound’s higher XLogP3 (~6.2 vs.
  • Hydrogen Bonding : All analogues share 6–7 hydrogen bond acceptors, favoring interactions with polar enzyme pockets.
  • 3-Methyl-4-isopropoxy (R2): Balances lipophilicity and metabolic stability versus fluoro- or isobutoxy groups .

Biological Activity

The compound (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Structure and Properties

The compound features a thiazolo-triazine core with various substituents that enhance its biological activity. The presence of methoxy and propan-2-yloxy groups is particularly noteworthy as they may contribute to the compound's lipophilicity and ability to penetrate biological membranes.

Research indicates that derivatives of thiazoles and triazines exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:

  • Inhibition of Cell Proliferation: Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
  • Induction of Apoptosis: Many compounds in this class induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. For instance, certain derivatives have been shown to activate caspases 3 and 9, leading to programmed cell death in cancerous cells .

In Vitro Studies

A series of studies have demonstrated the efficacy of thiazolo-triazine derivatives against several cancer cell lines:

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMCF-70.28Apoptosis induction
Compound BA5490.52Cell cycle arrest
Compound CHepG28.10FAK inhibition

These studies highlight the potential of (2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione as a promising candidate for further development in cancer therapeutics.

Case Studies

Case Study 1: Inhibition of FAK Activity
In a notable study, a derivative similar to the target compound was evaluated for its focal adhesion kinase (FAK) inhibitory activity. The results indicated that compounds with structural similarities exhibited significant inhibition of FAK in HepG2 cells, correlating with reduced cell viability and proliferation rates .

Case Study 2: Interaction with Tubulin
Another study investigated the interaction between thiazole derivatives and tubulin. The binding affinity was assessed through molecular docking simulations, revealing that specific interactions were critical for their anticancer activity. This study emphasizes the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this complex heterocyclic compound?

Answer:
Synthesis requires sequential reactions, including:

  • Condensation reactions (e.g., using hydrazine derivatives to form pyrazole or triazole rings) .
  • Cyclization steps under reflux with catalysts like glacial acetic acid or sodium hydride in solvents such as toluene or ethanol .
  • Purification via recrystallization (methanol/ethanol) and validation using HPLC (>95% purity thresholds) .
    Key parameters : Control reaction temperatures (e.g., 65–80°C for 4–6 hours), stoichiometric ratios of intermediates (e.g., thiosemicarbazide or phenacyl cyanide), and catalyst selection to minimize side products .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Answer:

  • 1H NMR and IR spectroscopy : Identify functional groups (e.g., methoxybenzyl C–O stretches at ~1250 cm⁻¹, pyrazole N–H bends at ~3400 cm⁻¹) and confirm Z-configuration via coupling constants .
  • X-ray crystallography : Resolve stereochemistry and confirm the benzylidene substituent’s spatial arrangement (e.g., dihedral angles between thiazolo and triazine rings) .
  • Elemental analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced: How can molecular docking guide the study of this compound’s antifungal activity?

Answer:

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal docking studies. The methoxybenzyl group may interact with hydrophobic pockets, while the pyrazole moiety could disrupt heme coordination .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG < −7 kcal/mol suggests strong inhibition).
  • Validation : Compare docking scores with in vitro antifungal assays (e.g., MIC against Candida albicans) to resolve false positives .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Replicate assays : Test under standardized conditions (e.g., broth microdilution for antimicrobial activity, ±10% serum for cytotoxicity) .
  • Structural analogs : Synthesize derivatives (e.g., replacing the isopropyloxy group with ethoxy) to isolate substituent effects .
  • Meta-analysis : Compare data from similar triazolo-thiadiazine derivatives to identify trends (e.g., electron-withdrawing groups enhancing antifungal potency) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Anti-inflammatory : COX-2 inhibition assays (IC50 < 10 µM indicates potential) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (>10-fold vs. pathogens) .

Advanced: How can DFT calculations improve understanding of this compound’s reactivity?

Answer:

  • Electron density maps : Analyze Fukui indices to predict nucleophilic/electrophilic sites (e.g., the pyrazolyl methylidene group as a reactive hotspot) .
  • Thermodynamic stability : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., thione vs. thiol configurations) .
  • Solvent effects : Use PCM models to simulate polar aprotic environments (e.g., DMSO) and correlate with experimental solubility data .

Basic: How can researchers ensure purity and stability during storage?

Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS to identify hydrolysis-prone groups (e.g., ester linkages) .
  • Storage : Lyophilize and store at −20°C under argon to prevent oxidation of the thiazolo-triazine core .

Advanced: What strategies mitigate poor aqueous solubility for in vivo studies?

Answer:

  • Salt formation : Synthesize HCl or sodium salts to enhance solubility (e.g., via reaction with NaOMe in methanol) .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., β-cyclodextrin at 1:2 molar ratio) .
  • Prodrug design : Introduce phosphate esters at the methoxybenzyl group, cleaved in vivo by phosphatases .

Advanced: How to analyze thermodynamic parameters of drug-target binding?

Answer:

  • Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS to distinguish enthalpically driven (e.g., hydrogen bonds) vs. entropically driven (hydrophobic) binding .
  • Surface plasmon resonance (SPR) : Determine kinetic parameters (kon/koff) for triazolo-thiadiazine interactions with immobilized enzymes .

Basic: What synthetic red flags indicate the need for route optimization?

Answer:

  • Low yields (<20%): Re-evaluate protecting groups (e.g., tert-butyl vs. benzyl for pyrazole amines) .
  • Byproducts : Monitor via TLC; adjust reaction time/temperature if cyclization intermediates dominate .
  • Scale-up issues : Replace hazardous reagents (e.g., POCl3 with PSCl3 for safer phosphorylation) .

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